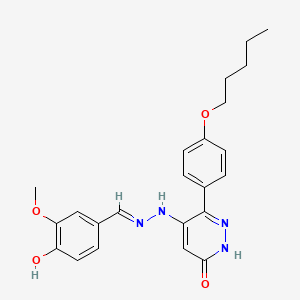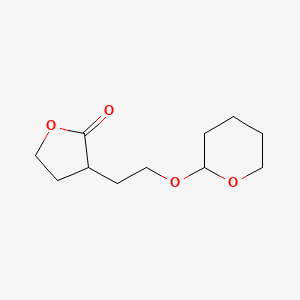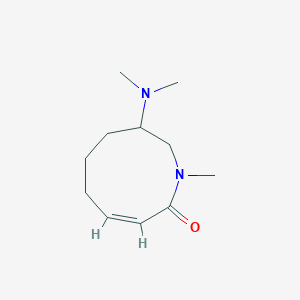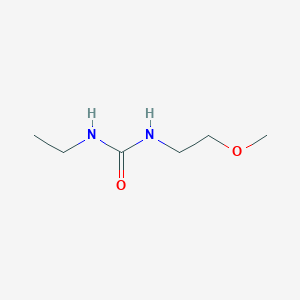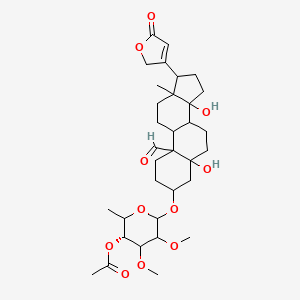
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is a complex organic compound with the molecular formula C19H24N2O5 and a molecular weight of 360.414 g/mol . This compound is known for its unique structure, which includes an indole moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate typically involves the acetylation of ester from the unstable aminomalonic acid . One notable method includes the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced using zinc powder in a mixture of glacial acetic acid and acetic anhydride, followed by acetylation to produce the final product .
Industrial Production Methods
Industrial production methods for this compound often involve the use of safer solvents and catalysts to optimize yield and reduce environmental impact. For instance, using dichloromethane as an extraction solvent and zinc powder for reduction in acetic acid medium has been reported to be effective .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions typically involve the use of zinc powder or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, especially at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in acetic acid is commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted malonates and indole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of racemic α-amino acids and hydroxycarboxylic acids.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of various organic intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate involves its role as a precursor in the synthesis of biologically active compounds. It acts by undergoing various chemical transformations that lead to the formation of active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific end product synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl acetamidomalonate: A derivative of malonic acid diethyl ester, used in the synthesis of α-amino acids.
Diethyl 2-acetamido-2-(2-cyanoethyl)malonate: Used in similar synthetic applications.
Diethyl 2-acetamido-2-(2-formylethyl)malonate: Another derivative with applications in organic synthesis.
Uniqueness
Diethyl 2-acetamido-2-(1-methylindol-3-ylmethyl)malonate is unique due to its indole moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
CAS-Nummer |
6976-19-8 |
|---|---|
Molekularformel |
C19H24N2O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
diethyl 2-acetamido-2-[(1-methylindol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C19H24N2O5/c1-5-25-17(23)19(20-13(3)22,18(24)26-6-2)11-14-12-21(4)16-10-8-7-9-15(14)16/h7-10,12H,5-6,11H2,1-4H3,(H,20,22) |
InChI-Schlüssel |
IJIOJNJNMFIAFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CN(C2=CC=CC=C21)C)(C(=O)OCC)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


